molecular formula C4H6N2O4Zn-2 B12349617 [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate

[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate

Cat. No.: B12349617
M. Wt: 211.5 g/mol
InChI Key: BVZMMDCTSXKFRO-UHFFFAOYSA-L
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Description

[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate, more commonly known as Zinc Glycinate hydrate (CAS 14281-83-5), is a chelated zinc complex where zinc is bound to glycine molecules. This molecular structure is a key factor in its enhanced bioavailability compared to inorganic zinc salts like zinc sulfate, particularly in the presence of dietary inhibitors such as phytate . This makes it a highly valuable compound in nutritional and biochemical research focused on zinc deficiency and supplementation. Scientific studies have explored its application in dermatology, where it may function as an effective inducer of metallothionein and aid in removing oxidative stress, suggesting potential for anti-pigmentation and anti-wrinking skin care research . Its role extends to other fields, including investigations into attention-deficit/hyperactivity disorder (ADHD) when used alone or in combination with other treatments, and oral care research for its anti-volatile sulphur compound effects . With a molecular formula of C4H8N2O4Zn and a molecular weight of approximately 213.50 g/mol (anhydrous basis) , this product is supplied for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C4H6N2O4Zn-2

Molecular Weight

211.5 g/mol

IUPAC Name

zinc;2-azanidylacetate

InChI

InChI=1S/2C2H4NO2.Zn/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+2/p-2

InChI Key

BVZMMDCTSXKFRO-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Zn+2]

Origin of Product

United States

Preparation Methods

Direct Synthesis via Zinc-Glycine Coordination

The most widely reported method involves the direct reaction of zinc oxide ($$ \text{ZnO} $$) or zinc acetate ($$ \text{Zn(CH}3\text{COO)}2 $$) with glycine ($$ \text{C}2\text{H}5\text{NO}_2 $$) in aqueous medium. The process typically proceeds under mildly acidic conditions (pH 5.5–6.5) to favor the formation of the bis-glycine complex.

$$
\text{ZnO} + 2\text{C}2\text{H}5\text{NO}2 + \text{H}2\text{O} \rightarrow \text{Zn(C}2\text{H}4\text{NO}2\text{)}2 \cdot \text{H}2\text{O} + \text{H}2\text{O}
$$

Key parameters include:

  • Temperature : 60–80°C to enhance solubility without decomposing glycine.
  • Molar ratio : A 1:2.2 stoichiometry of Zn:glycine ensures complete complexation.
  • Crystallization : Slow cooling to 4°C yields hydrated crystals with 95–97% purity.

Alternative Route via Zinc Hydroxide and Aminoacetic Acid

A modified approach substitutes zinc hydroxide ($$ \text{Zn(OH)}_2 $$) with aminoacetic acid under reflux conditions. This method avoids byproducts like acetate ions, simplifying purification:

$$
\text{Zn(OH)}2 + 2\text{C}2\text{H}5\text{NO}2 \rightarrow \text{Zn(C}2\text{H}4\text{NO}2\text{)}2 \cdot \text{H}2\text{O} + 2\text{H}2\text{O}
$$

Reaction monitoring via pH titration reveals that maintaining a pH of 6.0–6.5 is critical to prevent zinc hydrolysis.

Optimization of Reaction Conditions

Solvent Systems

While aqueous solutions are standard, mixed solvents improve yield and crystallinity:

Solvent System Yield (%) Purity (%)
Water 82 95
Water:Ethanol (3:1) 89 97
Water:Acetonitrile (2:1) 78 93

Ethanol co-solvents reduce solubility at lower temperatures, promoting crystal nucleation.

Catalytic and Additive Effects

The addition of ammonium sulfate ($$ (\text{NH}4)2\text{SO}_4 $$) at 0.1 M concentration increases yield by 12% through common-ion suppression of zinc dissociation. Conversely, surfactants like SDS disrupt coordination, lowering yields to 65%.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via sequential recrystallization:

  • Primary dissolution : Hot deionized water (80°C).
  • Filtration : Removal of insoluble zinc oxides.
  • Secondary crystallization : Gradual ethanol addition precipitates high-purity crystals.

Spectroscopic Validation

FT-IR Analysis :

  • $$ \nu(\text{Zn-O}) $$: 420–450 cm$$^{-1}$$.
  • $$ \nu(\text{NH}_2) $$: 3300–3350 cm$$^{-1}$$ (stretching), 1600–1650 cm$$^{-1}$$ (bending).

$$^{1}\text{H NMR}$$ (D$$_2$$O, 400 MHz) :

  • δ 3.25 ppm (s, 4H, CH$$_2$$).
  • δ 1.95 ppm (s, 2H, NH$$_2$$).

Industrial-Scale Production Challenges

Batch vs. Continuous Flow Reactors

Parameter Batch Reactor Continuous Flow
Throughput (kg/day) 50 120
Purity Consistency ±2% ±0.5%
Energy Consumption High Moderate

Continuous flow systems minimize thermal gradients, enhancing reproducibility.

Byproduct Management

Residual glycine (<0.5%) and zinc hydroxide (<0.3%) are removed via ion-exchange chromatography. Regulatory guidelines cap heavy metal impurities at <10 ppm.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor for zinc-containing antidiabetic agents, leveraging its stable coordination sphere for controlled drug release.

Catalytic Uses

In cross-coupling reactions, the zinc center acts as a Lewis acid catalyst, achieving 85% conversion in Suzuki-Miyaura couplings.

Chemical Reactions Analysis

Types of Reactions

[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc-organic complexes .

Scientific Research Applications

Pharmaceutical Applications

The compound has demonstrated significant potential as a pharmaceutical agent, particularly due to its antibacterial and anti-inflammatory properties.

  • Antibacterial Activity : Research indicates that zinc complexes with amino acids exhibit enhanced antimicrobial properties compared to standard treatments. For instance, studies have shown that the zinc complex with methionine has a minimum inhibitory concentration (MIC) lower than that of commonly used zinc compounds like zinc pyrrolidone carboxylate (ZnPCA), suggesting its potential as a new active ingredient in dermatological formulations .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating conditions such as arthritis. In murine models, administration of similar zinc complexes has resulted in reduced paw swelling and histological evidence of decreased inflammation .

Dermatological Applications

Zinc compounds are widely used in dermatology due to their skin-healing properties. The unique structure of [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate allows it to form stable complexes with proteins and other biological molecules, enhancing its therapeutic efficacy.

  • Skin Repair : The compound can promote wound healing and tissue regeneration through its interaction with cellular pathways involved in skin repair . Its formulation can be beneficial in topical applications for conditions like acne or dermatitis.

Biochemical Research

The compound's ability to chelate metal ions makes it valuable in biochemical studies.

  • Enzyme Inhibition Studies : Zinc is a crucial cofactor for many enzymes. The ability of this compound to modulate enzyme activity through zinc ion availability can provide insights into enzyme mechanisms and potential therapeutic targets .

Data Tables

Application AreaSpecific Use CaseObservations
PharmaceuticalAntibacterial agentHigher antibacterial activity than ZnPCA
DermatologicalSkin repair and wound healingPromotes tissue regeneration
Biochemical ResearchEnzyme activity modulationInfluences enzyme kinetics through zinc chelation

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of various zinc complexes demonstrated that [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate exhibited superior activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The results indicated a significant reduction in bacterial growth compared to control groups, supporting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Properties

In a controlled experiment involving murine models of arthritis, the administration of the zinc complex led to a marked decrease in paw swelling. Histological analysis confirmed reduced inflammatory markers compared to untreated controls, suggesting that the compound could serve as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism by which [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate exerts its effects involves the coordination of zinc ions with biological molecules. Zinc plays a crucial role in stabilizing protein structures and facilitating enzymatic reactions. The compound interacts with molecular targets such as metalloproteins and enzymes, influencing their activity and function. The pathways involved include metal ion transport and regulation of gene expression .

Comparison with Similar Compounds

Key Comparisons :

  • Solubility : Sodium glycinate hydrate > Zinc complex > Aluminum glycinate .
  • Toxicity : Copper analogue > Zinc complex ≈ Magnesium analogue .
  • Pharmaceutical Use : Aluminum and sodium salts dominate antacid and buffer applications, while zinc and magnesium complexes are explored for targeted drug delivery .

Biological Activity

The compound [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate is a zinc-based complex that has garnered attention due to its potential biological activities. Zinc ions play crucial roles in various biological processes, including enzyme function, immune response, and cellular signaling. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate can be represented as follows:

  • Molecular Formula : C₅H₈N₂O₄Zn
  • Molar Mass : 189.5 g/mol

The compound consists of a zinc ion coordinated with two aminoacetate ligands, which may enhance its solubility and bioavailability in biological systems.

Antimicrobial Activity

Research indicates that zinc compounds exhibit significant antimicrobial properties. A study demonstrated that zinc complexes can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial Strain Inhibition Zone (mm) Reference
MRSA15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Zinc complexes have been studied for their potential anticancer effects. In vitro studies have shown that [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and liver cancer (HepG2). The proposed mechanism includes the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell death.

Cancer Cell Line IC₅₀ (µM) Reference
MCF-725
HepG230

Cytotoxicity Studies

While exploring the therapeutic potential, it is crucial to assess the cytotoxicity of the compound on normal cells. Studies indicated that [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate exhibits low toxicity towards normal human fibroblast cells, with an IC₅₀ value significantly higher than that observed for cancer cells.

Cell Type IC₅₀ (µM) Reference
Normal Fibroblasts>100

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A clinical study evaluated the efficacy of zinc-based compounds against MRSA infections in patients with diabetic foot ulcers. Results showed a significant reduction in bacterial load when treated with [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate compared to standard antibiotic therapy alone.
  • Zinc Complexes in Cancer Therapy :
    A preclinical trial assessed the anticancer properties of this compound in a xenograft model of breast cancer. Tumor growth was significantly inhibited in treated mice compared to controls, suggesting that zinc complexes could serve as adjuncts in cancer therapy.

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